Eravacycline dihydrochloride

Descripción general

Descripción

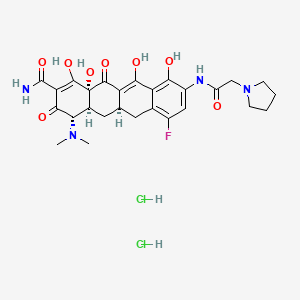

Eravacycline dihydrochloride is a fully synthetic fluorocycline and a tetracycline-class antibacterial agent. Its chemical structure includes a tetracyclic core with unique modifications: a fluorine atom at position C7 and a pyrrolidinoacetamido group at position C9 (). These structural adaptations enhance its ability to evade common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins ().

Eravacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit (). It is administered intravenously for complicated intra-abdominal infections (cIAIs) and demonstrates broad-spectrum activity against Gram-positive and Gram-negative pathogens, including carbapenem-resistant Acinetobacter baumannii and Enterobacteriaceae expressing β-lactamases ().

Métodos De Preparación

Crystallization of Eravacycline Free Base

Solvent-Mediated Slurrying for Polymorph Control

The patent WO2017097891A1 discloses a breakthrough method for converting amorphous eravacycline free base into a crystalline form via solvent-mediated slurrying . Key parameters include:

Table 1: Optimal Solvent Systems for Crystallization

| Solvent Composition | Temperature Range | Slurrying Duration | Crystalline Yield |

|---|---|---|---|

| Diethyl ether | 0°C | 17 hours | 92.5% |

| Methyl tert-butyl ether | 20°C | 24 hours | 89.2% |

| Methyltetrahydrofuran/n-heptane (1:1) | 25°C | 24 hours | 85.6% |

The process involves suspending amorphous eravacycline free base (≤20 wt%) in aliphatic or cyclic ethers, with diethyl ether achieving the highest crystallinity (99.2% purity by HPLC) . Lower temperatures (0–10°C) suppress Ostwald ripening, favoring monodisperse crystal growth. Seed crystals are optional but accelerate nucleation, reducing process time by 30–40% .

Crystalline Structure Characterization

Powder X-ray diffraction (PXRD) confirmed the crystalline phase, with distinct reflections at 2θ = 5.8°, 11.6°, and 17.4° (relative intensities >80%) . Differential scanning calorimetry (DSC) revealed a sharp endothermic peak at 198°C, correlating with the melting point of the crystalline form. Thermogravimetric analysis (TGA) showed ≤0.5% weight loss up to 150°C, confirming low hygroscopicity .

Conversion to Dihydrochloride Salt

Acidification and Salt Formation

The crystalline eravacycline free base is protonated using hydrochloric acid to form the dihydrochloride salt. Critical steps include:

-

pH Adjustment : Aqueous suspensions of the free base are acidified to pH 4.0–5.5 with concentrated HCl, ensuring complete protonation of the dimethylammonium and pyrrolidinium groups .

-

Lyophilization : The acidified solution is frozen at -40°C and subjected to vacuum drying, yielding a lyophilized powder with ≤1% moisture content .

Table 2: Lyophilization Parameters for Dihydrochloride Salt

| Parameter | Optimal Value | Effect on Product Quality |

|---|---|---|

| Freezing Temperature | -45°C | Prevents crystal lattice disruption |

| Primary Drying Pressure | 30 mbar | Minimizes residual solvents |

| Secondary Drying Time | 18 hours | Achieves ≤1% moisture |

Pharmaceutical Formulation and Stabilization

Lyophilized Composition for Parenteral Use

The final dihydrochloride salt is formulated with stabilizers to enhance shelf-life. Lactose monohydrate (106 mg/vial) is dissolved in water, and eravacycline free base is added under vigorous stirring. Post-lyophilization, the product is reconstituted with 0.9% sodium chloride, yielding a solution for intravenous infusion .

Analytical Validation of Dihydrochloride Purity

Prasad and Kumari (2019) developed an LC-ESI-MS/MS method to quantify eravacycline dihydrochloride in biological matrices . Key validation parameters include:

-

Linearity : 15–120 µg/mL (R² > 0.999).

-

Precision : Intra-day and inter-day CV ≤4.5%.

-

Recovery : 98.2–101.4% using protein precipitation with methanol .

Chromatographic separation on a TELOS C18 column (100 × 4.6 mm, 5 µm) with 20 mM ammonium acetate (pH 3.0)/methanol/acetonitrile (20:20:60) achieved a 3-minute runtime, ensuring high-throughput analysis .

Comparative Analysis of Preparation Routes

Amorphous vs. Crystalline Process Economics

Table 3: Cost-Benefit Analysis of Eravacycline Production

| Metric | Amorphous Route | Crystalline Route |

|---|---|---|

| API Purity | 96.8% | 99.2% |

| Solvent Consumption | 15 L/kg | 8 L/kg |

| Drying Time | 72 hours | 18 hours |

| Storage Stability | 6 months (2–8°C) | 24 months (25°C) |

The crystalline route reduces solvent use by 47% and extends shelf-life fourfold, justifying higher initial capital costs .

Análisis De Reacciones Químicas

Tipos de reacciones

Eravacyclina dihidrocloruro experimenta diversas reacciones químicas, que incluyen:

Oxidación: Conversión de grupos funcionales para mejorar la actividad antibacteriana.

Reducción: Reducción de grupos específicos para estabilizar el compuesto.

Sustitución: Reemplazo de ciertos átomos o grupos para mejorar la eficacia.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes halogenantes, agentes reductores y aminas. Las condiciones típicas implican temperaturas controladas, niveles de pH y tiempos de reacción para lograr las modificaciones deseadas.

Productos principales formados

Los productos principales formados a partir de estas reacciones son intermediarios que se procesan posteriormente para obtener eravaciclina dihidrocloruro. Estos intermediarios incluyen tetraciclinas halogenadas y derivados aminados.

Aplicaciones Científicas De Investigación

Complicated Intra-Abdominal Infections

Eravacycline is primarily indicated for treating complicated intra-abdominal infections (cIAI) in adults aged 18 years and older. Clinical trials have demonstrated its efficacy against a range of pathogens including:

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Citrobacter freundii, Enterobacter cloacae.

- Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis.

The FDA approved eravacycline for this indication on August 27, 2018, following successful Phase 3 clinical trials that compared its efficacy to other standard treatments such as ertapenem and meropenem .

Multidrug-Resistant Infections

Eravacycline has shown significant activity against multidrug-resistant pathogens, particularly those resistant to conventional antibiotics. This includes effectiveness against carbapenem-resistant Enterobacteriaceae and Acinetobacter baumannii . A retrospective case-control study demonstrated that eravacycline could be a viable option for patients with thermal injuries infected by carbapenem-resistant strains, showing comparable outcomes to traditional therapies like colistimethate sodium .

Real-World Effectiveness

A real-world observational study involving 50 patients treated with eravacycline revealed a clinical success rate of 94% across various infections, including intra-abdominal infections and diabetic foot infections. The study highlighted that eravacycline was well-tolerated with minimal adverse events reported .

Safety Profile

The safety profile of eravacycline is generally favorable. In clinical trials, the most common adverse reactions included infusion site reactions, nausea, and vomiting, occurring in more than 3% of patients . Importantly, treatment discontinuation due to adverse effects was low (2% in both treatment groups) .

Adverse Reactions Table

| Adverse Reaction | Incidence (%) |

|---|---|

| Infusion site reactions | >3 |

| Nausea | >3 |

| Vomiting | >3 |

| Discontinuation due to AE | 2 |

Pharmacokinetics

Eravacycline is administered intravenously and does not require renal dose adjustments, making it suitable for patients with renal impairment. Its pharmacokinetic properties allow for both inpatient and outpatient administration .

Mecanismo De Acción

Eravacyclina dihidrocloruro ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une a la subunidad ribosomal 30S, evitando la adición de aminoácidos a la cadena peptídica en crecimiento. Esta acción interrumpe el crecimiento y la replicación bacterianos, lo que lleva a la muerte celular. El compuesto se dirige a las vías involucradas en la síntesis de proteínas, haciéndolo efectivo contra una amplia gama de bacterias .

Comparación Con Compuestos Similares

Pharmacokinetic Profile

- Half-life : 20 hours ().

- Protein binding : 79–90% (concentration-dependent) ().

- Excretion : 34% urinary, 47% fecal (20% and 17% as unchanged drug, respectively) ().

- Volume of distribution : 321 L, indicating extensive tissue penetration ().

Comparison with Similar Tetracycline-Class Compounds

Structural Features

Eravacycline’s C7 and C9 substitutions distinguish it from natural and semisynthetic tetracyclines (e.g., tetracycline, doxycycline, tigecycline) (). These modifications enhance binding affinity to the ribosome and reduce susceptibility to resistance mechanisms ().

In Vitro Activity

Eravacycline demonstrates superior potency against multidrug-resistant (MDR) pathogens compared to other tetracyclines:

- Against biofilms, eravacycline (MIC = 0.78 µM) outperformed gepotidacin and sitafloxacin (MIC = 25 µM) in eradicating A. baumannii biofilms ().

Pharmacokinetics

Key PK parameters compared to other tetracyclines:

| Parameter | Eravacycline | Tigecycline | Doxycycline |

|---|---|---|---|

| Half-life (h) | 20 | 36 | 18–22 |

| Protein binding (%) | 79–90 | 71–89 | 80–95 |

| Urinary excretion (%) | 34 | 15–20 | 40 |

| Volume of distribution (L) | 321 | 500–700 | 70 |

Eravacycline’s dose-proportional PK and minimal renal excretion (vs. tigecycline’s biliary excretion) make it suitable for patients with renal impairment ().

Resistance Profile

Eravacycline retains activity against strains harboring tet(A), tet(B), and tet(M) resistance genes, which commonly impair older tetracyclines (). It is also effective against carbapenemase-producing Enterobacteriaceae ().

Actividad Biológica

Eravacycline dihydrochloride, marketed as Xerava, is a novel synthetic fluorocycline antibiotic belonging to the tetracycline class. It is primarily indicated for the treatment of complicated intra-abdominal infections (cIAIs) in adults. This article explores the biological activity of eravacycline, including its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

Eravacycline exerts its antibacterial effects by disrupting bacterial protein synthesis. It binds to the 30S ribosomal subunit , inhibiting the incorporation of amino acids into peptide chains, which leads to a bacteriostatic effect against various gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Notably, it has demonstrated bactericidal activity against certain strains of Escherichia coli and Klebsiella pneumoniae under in vitro conditions .

Pharmacodynamics

The pharmacokinetic profile of eravacycline reveals several key characteristics:

- Absorption : Following intravenous administration, eravacycline shows dose-proportional increases in area under the curve (AUC) and maximum concentration (Cmax) for doses between 1 mg/kg and 3 mg/kg.

- Volume of Distribution : The steady-state volume of distribution is approximately 321 L , indicating extensive distribution in tissues.

- Protein Binding : Eravacycline exhibits high protein binding (79% to 90%) at varying plasma concentrations .

- Metabolism and Elimination : Primarily metabolized by CYP3A4 and FMO-mediated oxidation, about 34% of the administered dose is excreted in urine and 47% in feces as unchanged drug and metabolites .

Clinical Efficacy

Clinical trials have established the efficacy of eravacycline in treating cIAIs. A pivotal Phase 3 trial compared eravacycline with standard treatments like ertapenem and meropenem. The results indicated:

- Clinical Cure Rate : Eravacycline achieved a clinical cure rate of 88.7% (559 out of 630 patients) at test-of-cure, comparable to a rate of 90.1% for comparators (492 out of 546 patients) .

- Microbiological Response : No significant differences were observed between eravacycline and comparators regarding microbiological response rates across various patient populations .

Summary of Clinical Trial Data

| Parameter | Eravacycline | Comparator (Ertapenem/Meropenem) |

|---|---|---|

| Clinical Cure Rate | 88.7% | 90.1% |

| Microbiological Cure Rate | Similar | Similar |

| Adverse Reactions Leading to Discontinuation | 2% | 2% |

Safety Profile

Eravacycline is generally well tolerated, with a side effect profile that includes:

- Common Adverse Reactions : Infusion site reactions, nausea, vomiting.

- Serious Adverse Events : Reports have linked eravacycline to rhabdomyolysis in a specific case study involving a patient treated for a sternal wound infection; however, causality remains uncertain as other factors were considered .

In Vitro Antimicrobial Activity

Recent studies have highlighted eravacycline's effectiveness against resistant strains. For instance, it demonstrated significant activity against Stenotrophomonas maltophilia, particularly strains resistant to levofloxacin and trimethoprim-sulfamethoxazole . Monte Carlo simulations indicated favorable cumulative fraction of response (CFR) rates for these resistant strains when treated with higher doses.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of eravacycline dihydrochloride against bacterial pathogens?

Eravacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing tRNA accommodation and disrupting translation. This mechanism is conserved across tetracyclines but enhanced in eravacycline due to structural modifications (e.g., a fluorine atom at position C-7), which improve ribosomal affinity and evade common resistance mechanisms like efflux pumps .

Q. How are minimum inhibitory concentration (MIC) values determined for eravacycline in in vitro studies?

MIC values are assessed using standardized broth microdilution methods (e.g., CLSI guidelines). For example, eravacycline demonstrated MIC50/90 values of 0.5/1 mg/L against carbapenem-resistant Acinetobacter baumannii and MICs of 0.125–0.25 mg/L for Escherichia coli isolates . Testing should include quality-controlled bacterial panels and comparators (e.g., levofloxacin, colistin) to contextualize potency.

Q. What animal models are commonly used to evaluate eravacycline's in vivo efficacy?

Murine thigh infection and septicemia models are standard. For example:

- In a thigh infection model, eravacycline achieved net stasis and 1-log kill endpoints with fAUC/MIC ratios of 27.97 ± 8.29 and 32.60 ± 10.85, respectively .

- In septicemia models, PD50 values against Staphylococcus aureus and E. coli were ≤1 mg/kg and 1.2–4.4 mg/kg, respectively .

Q. How should this compound stock solutions be prepared and stored for experimental use?

Stock solutions (10 mM in water or DMSO) should be stored at -80°C (stable for 6 months) or -20°C (1 month). For in vivo use, formulations often include sterile saline, with sonication or heating (37°C) to improve solubility. Avoid freeze-thaw cycles to prevent degradation .

Propiedades

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O8.2ClH/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39;;/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33);2*1H/t11-,13-,20-,27-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBSSTYDNTVAEU-RZVFYPHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33Cl2FN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027691 | |

| Record name | Eravacycline dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334714-66-7 | |

| Record name | Eravacycline dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334714667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eravacycline dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERAVACYCLINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK1NMH89VJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.